N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

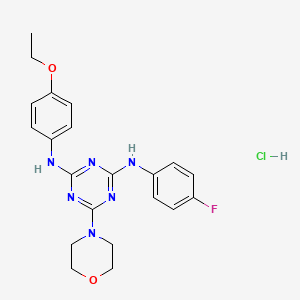

N²-(4-Ethoxyphenyl)-N⁴-(4-Fluorophenyl)-6-(Morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine derivative featuring a 1,3,5-triazine core substituted at three key positions:

- N²: 4-Ethoxyphenyl group (electron-donating ethoxy substituent).

- N⁴: 4-Fluorophenyl group (electron-withdrawing fluorine substituent).

- C6: Morpholin-4-yl group (a heterocyclic amine enhancing solubility and bioavailability).

The hydrochloride salt form improves crystallinity and stability.

Properties

IUPAC Name |

4-N-(4-ethoxyphenyl)-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O2.ClH/c1-2-30-18-9-7-17(8-10-18)24-20-25-19(23-16-5-3-15(22)4-6-16)26-21(27-20)28-11-13-29-14-12-28;/h3-10H,2,11-14H2,1H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNWAHJLEVFDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with 4-fluoroaniline in the presence of a triazine derivative under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like palladium on carbon to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazine compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that triazine derivatives, including N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride, exhibit significant anticancer properties. These compounds interact with specific molecular targets involved in cancer cell proliferation and apoptosis. Studies have shown that modifications to the aromatic rings can enhance biological activity against various cancer cell lines .

Inflammatory Conditions

Additionally, triazine compounds are being explored for their potential in treating inflammatory conditions. They may exert anti-inflammatory effects by inhibiting pathways involved in inflammatory responses .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is under investigation to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. This knowledge is crucial for determining appropriate dosing regimens and potential side effects .

Bioavailability Studies

Studies focusing on bioavailability are essential for assessing how effectively the compound reaches systemic circulation and exerts its therapeutic effects. Various formulations are being tested to optimize bioavailability and therapeutic outcomes .

Development of New Materials

The unique structural attributes of this compound make it a candidate for developing new materials with specific properties. Research is ongoing into its potential applications in creating advanced polymers or composites that could be utilized in electronics or nanotechnology.

Chemical Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is vital for its application in materials science. Studies have indicated that it maintains stability under various environmental conditions, which is advantageous for industrial applications .

Case Study 1: Anticancer Efficacy

In a study published in 2022, researchers synthesized various triazine derivatives and evaluated their anticancer efficacy against breast cancer cell lines. The results indicated that compounds with similar structures to N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine exhibited significant cytotoxic effects at low concentrations .

Case Study 2: Inflammatory Response Modulation

Another study explored the anti-inflammatory properties of triazine derivatives in models of acute inflammation. The findings suggested that these compounds could significantly reduce markers of inflammation in animal models, indicating potential therapeutic applications in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and targets depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

2.1 Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent profiles:

2.3 Physicochemical and Spectral Properties

- IR/NMR Trends :

- Morpholine at C6: IR spectra of morpholine-containing compounds (e.g., ) show characteristic C-N and C-O stretches at 1100–1250 cm⁻¹.

- Ethoxy vs. Fluoro Substituents: The ethoxy group (C-O-C) in the target compound contributes to IR bands at ~1240–1250 cm⁻¹, while fluorine substituents (C-F) appear as strong signals in ¹⁹F NMR .

- Thioether Linkages: The 4-fluorophenylthio group in exhibits νC=S stretches at ~700–750 cm⁻¹, absent in the target compound .

Research Findings and Gaps

Biological Activity

N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the class of triazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the areas of anticancer and antimicrobial properties. This article provides a detailed examination of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 422.5 g/mol. The compound features a triazine core substituted with ethoxyphenyl, fluorophenyl, and morpholine groups.

Synthesis

The synthesis typically involves several steps:

- Formation of the Triazine Core : The triazine structure is synthesized through the cyclization reaction of cyanuric chloride with appropriate amines.

- Substitution Reactions : Ethoxyphenyl and fluorophenyl groups are introduced via nucleophilic substitution.

- Morpholine Introduction : The morpholine group is added through another nucleophilic substitution reaction.

These steps are critical for obtaining the desired compound with specific biological activities.

Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine demonstrate cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Triazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| TZ1 | HeLa | 12.5 | |

| TZ2 | MCF7 | 15.0 | |

| TZ3 | A549 | 10.0 | |

| N2-Triazine | HepG2 | 8.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Pseudomonas aeruginosa | 64 | |

| Bacillus subtilis | 16 | |

| Escherichia coli | 128 |

The mechanism by which N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The binding affinity to these targets can lead to altered enzymatic activity or receptor signaling cascades that contribute to its therapeutic effects.

Case Studies

Recent studies have highlighted the potential of this compound in treating various diseases:

- Cancer Treatment : A study published in the International Journal of Research in Engineering and Management demonstrated that triazine derivatives could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .

- Antimicrobial Efficacy : Another research effort evaluated the antibacterial properties against multi-drug resistant strains of bacteria and found that certain triazine derivatives significantly inhibited bacterial growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.